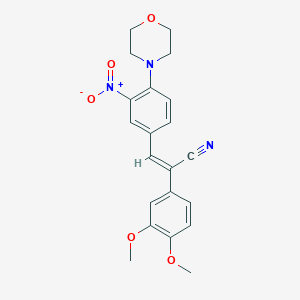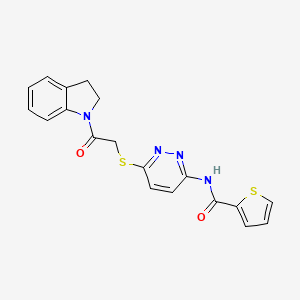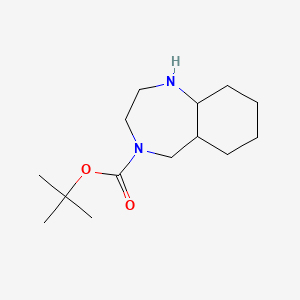![molecular formula C6H8N2O B3019935 1,2-Diazaspiro[2.5]oct-1-en-6-one CAS No. 1620483-18-2](/img/structure/B3019935.png)
1,2-Diazaspiro[2.5]oct-1-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,2-Diazaspiro[2.5]oct-1-en-6-one is a diazaspirocyclic molecule, which is a class of compounds characterized by having two nitrogen atoms incorporated into a spirocyclic framework. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of diazaspirocyclic compounds can vary depending on the specific structure desired. For instance, a novel diazaspiro[3.4]octane series was identified through a high-throughput screening campaign against the human malaria parasite Plasmodium falciparum, indicating the potential for biological activity in this class of compounds . Another study reported the efficient synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, showcasing a one-pot synthesis involving a zwitterionic intermediate and a Knoevenagel condensation product . Additionally, focused microwave irradiation has been used to synthesize 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, demonstrating a green chemical approach to the synthesis of diazaspirocyclic compounds .
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spirocyclic core with two nitrogen atoms. The synthesis of 2,6-diazaspiro[3.3]heptanes, for example, provides a structural surrogate of piperazine, which is useful in arene amination reactions . The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives further illustrates the diversity of molecular structures achievable within this class of compounds .
Chemical Reactions Analysis
Diazaspirocyclic compounds can undergo various chemical reactions. For instance, ring transformations of 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones into pyrazole-4-carboxylic acid derivatives have been reported, indicating the reactivity of the spirocyclic epoxides with nucleophiles . The formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from reactions with diazomethane and subsequent reactions with isocyanates demonstrates the versatility of these compounds in forming heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspirocyclic compounds are influenced by their molecular structure. For example, the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists highlights the importance of substituent placement for biological activity, indicating that the physical properties such as solubility and chemical reactivity can be fine-tuned for specific pharmacological targets . The synthesis of 1,5-diazaspiro[2.3]hexanes introduces a novel, strained diazaspirocyclic system, which may have unique physical properties due to the structural strain . Additionally, the stereochemistry of the spirocyclic compounds can influence their physical properties, as seen in the different envelope conformations of the isoxazolidine rings in 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Chemical Transformations
One notable application of derivatives of 1,2-Diazaspiro[2.5]oct-1-en-6-one is in peptide synthesis. For instance, the compound has been used as a novel class of dipeptide synthons, which undergo expected reactions with carboxylic acids and thioacids, proving its utility in peptide construction (Suter et al., 2000). Additionally, its transformation in concentrated hydrohalic acid media leads to the obtaining of fused heterocycles, highlighting its versatility in chemical transformations (Fedoseev et al., 2016).
Biological Activities and Drug Discovery
Several studies have highlighted the biological activities of 1,2-Diazaspiro[2.5]oct-1-en-6-one derivatives. These include their roles as inhibitors against protein tyrosine phosphatase 1B, suggesting their potential in the treatment of diseases associated with this enzyme (Wang et al., 2015). Moreover, novel diazaspiro[3.4]octane series have been identified for their activity against multiple stages of the malaria parasite Plasmodium falciparum, providing a new avenue for malaria treatment (Le Manach et al., 2021). The anticonvulsant potential of certain diazaspiro derivatives also underscores the compound's significance in drug discovery, with some showing remarkable potency in standard anticonvulsant screens (Aboul-Enein et al., 2014).
Antimicrobial Activities
Diazaspiro[2.5]oct-1-en-6-one derivatives have demonstrated antimicrobial activities, with certain novel ethyl carboxylates being synthesized and screened for their effectiveness against a spectrum of clinically isolated microorganisms. This highlights their potential as antibacterial and antifungal agents (Thanusu et al., 2011).
Green Chemistry Applications
The compound's derivatives have also found applications in green chemistry, such as the synthesis of novel ethyl carboxylates catalyzed by p-toluenesulfonic acid under focused microwave irradiation. This represents an environmentally friendly approach to chemical synthesis, reducing the need for harmful solvents and energy-intensive processes (Thanusu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-6(4-2-5)7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYRKVWLYYKURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazaspiro[2.5]oct-1-en-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3019856.png)


![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)


![dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3019868.png)



![2-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3019873.png)
![1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3019874.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B3019875.png)